

Tungsten Powder Metallurgy Porosity: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tungsten (W)

Cat. No.: B13828277

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address porosity issues encountered during tungsten powder metallurgy.

Troubleshooting Guide

This guide provides solutions to common porosity-related problems in a question-and-answer format.

Question: After sintering, my tungsten part has high overall porosity. What are the likely causes and how can I fix it?

Answer: High overall porosity is a common issue and can stem from several factors throughout the powder metallurgy process. Here's a step-by-step troubleshooting approach:

- **Review Your Sintering Parameters:** Inadequate sintering is a primary cause of high porosity. [\[1\]](#)[\[2\]](#)
 - **Temperature:** Insufficient sintering temperature will not provide enough energy for the tungsten particles to bond effectively, leaving voids.[\[1\]](#)[\[2\]](#) Conversely, excessively high temperatures can lead to rapid grain growth, which can trap pores within the grains.
 - **Time:** The duration of sintering at the peak temperature might be too short. A longer holding time allows for more complete diffusion and pore elimination.

- Atmosphere: Ensure a high-purity hydrogen or vacuum atmosphere. Contaminants like oxygen or nitrogen in the sintering atmosphere can react with the tungsten powder and hinder densification.^[1]
- Examine Your Starting Powder: The characteristics of the tungsten powder significantly impact the final porosity.
 - Particle Size and Distribution: Very coarse powders tend to have larger initial pores that are difficult to close during sintering. A powder with a distribution of particle sizes, including finer particles, can pack more efficiently and reduce initial porosity.
 - Purity: Impurities in the raw powder can volatilize during sintering, creating gas pockets and leading to porosity.^{[1][3]} Always use high-purity tungsten powder.
- Evaluate the Compaction Process: The density of the "green" part (before sintering) plays a crucial role.
 - Compaction Pressure: Low compaction pressure results in a low green density with a large volume of pores that may not be eliminated during sintering. Increasing the compaction pressure can improve green density.^[4] However, excessive pressure can lead to micro-cracks in the green part.

Question: I am observing localized, large pores in specific areas of my sintered tungsten component. What could be the cause?

Answer: Localized, large pores often point to issues with powder preparation and handling or contamination.

- Inhomogeneous Powder Mixing: If you are using additives or binders, ensure they are mixed uniformly with the tungsten powder. Poor mixing can lead to localized areas with different sintering behaviors.
- Contamination: Foreign particles introduced during powder handling or die filling can act as pore formers. Ensure a clean working environment and properly clean all equipment.
- Lubricant Burnout: If a lubricant is used during compaction, it must be completely burned out before the sintering stage. Incomplete burnout can leave behind residues that create pores.

Question: My tungsten parts are cracking during or after sintering. Is this related to porosity?

Answer: Yes, cracking can be related to porosity and the stresses it creates.

- **High Porosity:** High levels of porosity can significantly reduce the mechanical strength of the sintered part, making it more susceptible to cracking under thermal stresses during cooling. [\[1\]](#)
- **Non-uniform Density:** Significant variations in density within the green compact can lead to differential shrinkage during sintering, causing internal stresses that result in cracking. This can be caused by improper die filling or uneven pressure distribution during compaction.

Frequently Asked Questions (FAQs)

1. What is porosity in the context of tungsten powder metallurgy?

Porosity refers to the empty spaces or voids within a sintered tungsten part.[\[5\]](#) It is a natural characteristic of the powder metallurgy process, but excessive or uncontrolled porosity can negatively impact the mechanical, thermal, and electrical properties of the final component.[\[1\]](#)
[\[5\]](#)

2. What are the different types of porosity observed in sintered tungsten?

Porosity in tungsten and other powder metallurgy parts can be categorized as follows:

- **Open Porosity (Interconnected):** Pores that are connected to the surface of the part. This type of porosity is critical for applications like self-lubricating bearings and filters.
- **Closed Porosity (Isolated):** Pores that are isolated within the material and not connected to the surface. These are generally undesirable as they can act as stress concentration points.
- **Micro-porosity vs. Macro-porosity:** Porosity can also be classified by size. Micropores are very small voids, while macropores are larger and can be more detrimental to the material's properties.

Based on their origin and morphology, porosity in cemented carbides (often related to tungsten) is sometimes classified into types like A-type (pores from incomplete densification), B-type (pores from gas entrapment), and C-type (carbon-related porosity).[\[5\]](#)

3. How does porosity affect the properties of a tungsten part?

High porosity generally degrades the performance of tungsten parts in the following ways:

- **Reduced Mechanical Strength:** Pores act as stress concentrators, reducing the tensile strength, fatigue life, and fracture toughness of the material.^{[1][5]}
- **Decreased Hardness and Wear Resistance:** A porous structure is less resistant to indentation and abrasive wear.^[5]
- **Lower Thermal and Electrical Conductivity:** The voids within the material impede the flow of heat and electricity.
- **Reduced Corrosion Resistance:** Open pores can trap corrosive agents, accelerating degradation.

4. Is porosity always undesirable in tungsten powder metallurgy?

No. In some specific applications, a controlled amount of porosity is intentionally created. For example, porous tungsten is used in dispenser cathodes and filters.^{[6][7]} The key is to have a controlled and uniform pore structure tailored to the application's requirements.

5. What is the typical range of porosity in sintered tungsten parts?

The achievable porosity in sintered tungsten can vary widely depending on the processing parameters and intended application. For high-density applications, the goal is to achieve a porosity of less than 5%, often aiming for below 2%. For applications requiring porosity, it can be tailored to be 20-30% or even higher.

Data Presentation

The following tables summarize the quantitative relationship between key process parameters and the resulting porosity in tungsten powder metallurgy.

Table 1: Effect of Sintering Temperature on Final Porosity of Pure Tungsten

Sintering Temperature (°C)	Holding Time (hours)	Compaction Pressure (MPa)	Resulting Porosity (%)	Reference
1900	2	200	~10%	[8]
2000	2	200	~7%	[8]
2100	2	200	< 5%	[8]
2200	2	200	< 2%	[8]

Note: These values are indicative and can vary based on powder characteristics and specific sintering conditions.

Table 2: Effect of Compaction Pressure on Green and Sintered Density of Tungsten

Compaction Pressure (MPa)	Green Density (% of Theoretical)	Sintered Density (% of Theoretical)	Final Porosity (%)
100	~50%	~85%	~15%
200	~60%	~92%	~8%
300	~68%	~95%	~5%
400	~75%	>97%	< 3%

Note: Sintering parameters are kept constant for comparison. Sintered density is highly dependent on the subsequent sintering cycle.

Table 3: Influence of Tungsten Powder Particle Size on Sintered Density

Average Particle Size (μm)	Sintering Temperature for >95% Density (°C)	General Trend in Porosity
0.4	~1500	Lower porosity at lower temperatures
5-10	~1900	Moderate porosity, requires higher temperatures for densification
>20	>2100	Higher tendency for residual porosity

Source: Synthesized from data in[8]

Experimental Protocols

1. Protocol for Porosity Measurement using the Archimedes Method

This protocol is based on the principles outlined in ASTM B962 for determining the density and porosity of sintered powder metallurgy products.

Objective: To determine the bulk density, apparent density, and open porosity of a sintered tungsten sample.

Materials and Equipment:

- Sintered tungsten sample
- Analytical balance (0.1 mg accuracy)
- Beaker of distilled water with a surfactant (e.g., a few drops of liquid soap)
- Sample holder for suspending the sample in water
- Fine wire for suspending the sample
- Vacuum impregnation apparatus (optional, for higher accuracy)

- Oven

Procedure:

- Dry Weight (W_d): a. Ensure the tungsten sample is clean and dry. Heat it in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator. b. Weigh the dry sample in air. Record this weight as W_d .
- Saturated Weight (W_{sat}): a. Immerse the sample in the beaker of distilled water. b. To ensure all open pores are filled with water, either boil the sample in the water for 30 minutes or use a vacuum impregnation apparatus. c. After saturation, remove the sample from the water and carefully pat the surface dry with a lint-free cloth to remove excess surface water without drawing water out of the pores. d. Immediately weigh the saturated sample in air. Record this weight as W_{sat} .
- Suspended Weight (W_{susp}): a. Suspend the saturated sample from the balance using the fine wire and immerse it completely in the beaker of water. b. Record the weight of the suspended, saturated sample in water. This is W_{susp} .

Calculations:

- Bulk Density (ρ_{bulk}): The density of the material including open and closed pores. $\rho_{bulk} = (W_d * \rho_{water}) / (W_{sat} - W_{susp})$ where ρ_{water} is the density of water at the measurement temperature.
- Apparent Density (ρ_{app}): The density of the solid material plus closed pores. $\rho_{app} = (W_d * \rho_{water}) / (W_d - W_{susp})$
- Open Porosity (%): The volume fraction of pores open to the surface. Open Porosity (%) = $[(W_{sat} - W_d) / (W_{sat} - W_{susp})] * 100$
- Total Porosity (%): Requires knowledge of the theoretical density of tungsten ($\rho_{theoretical} = 19.3 \text{ g/cm}^3$). Total Porosity (%) = $[1 - (\rho_{bulk} / \rho_{theoretical})] * 100$

2. Protocol for Sample Preparation for SEM Analysis of Porosity

Objective: To prepare a sintered tungsten sample for Scanning Electron Microscopy (SEM) to visualize the pore structure.

Materials and Equipment:

- Sintered tungsten sample
- Cutting tool (e.g., diamond saw)
- Mounting press and embedding resin (e.g., epoxy)
- Grinding and polishing machine with abrasive papers (e.g., SiC papers of decreasing grit size) and polishing cloths
- Diamond polishing suspension (e.g., 6 μm , 3 μm , 1 μm)
- Ultrasonic cleaner
- Ethanol or acetone
- SEM sputter coater with a conductive target (e.g., gold or carbon), if the sample is non-conductive or charging is an issue.

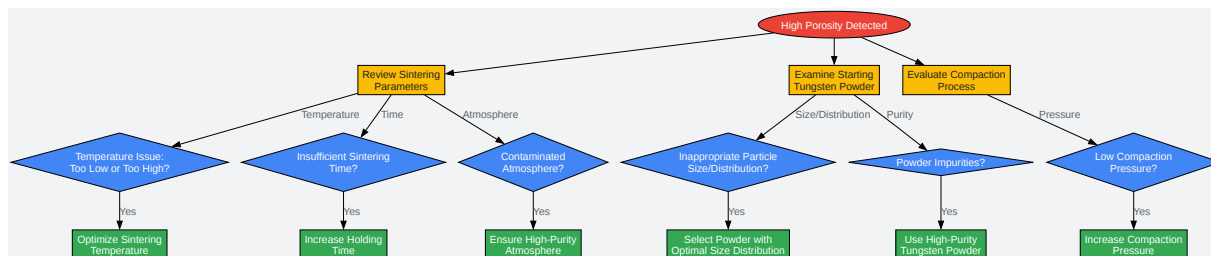
Procedure:

- Sectioning: a. Cut a representative cross-section of the sintered tungsten part using a low-speed diamond saw to minimize deformation.
- Mounting: a. Place the sectioned sample in a mounting cup and embed it in a suitable resin (e.g., epoxy). This makes the sample easier to handle during grinding and polishing. b. Allow the resin to cure completely.
- Grinding: a. Begin grinding the mounted sample surface using a series of progressively finer abrasive papers (e.g., starting from 240 grit down to 1200 grit). b. Use water as a lubricant and coolant. c. After each grinding step, clean the sample and rotate it 90 degrees before starting with the next finer grit to ensure a flat surface and remove scratches from the previous step.

- Polishing: a. After fine grinding, polish the sample using polishing cloths and diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , and finally 1 μm). b. Use a suitable lubricant for the diamond suspension. c. After each polishing step, thoroughly clean the sample ultrasonically in ethanol or acetone to remove polishing debris.
- Final Cleaning and Drying: a. After the final polishing step, clean the sample ultrasonically in ethanol for 5-10 minutes. b. Dry the sample thoroughly with a stream of dry air or in a low-temperature oven.
- Coating (if necessary): a. If the sample is expected to exhibit charging under the electron beam, it should be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater.
- SEM Imaging: a. The prepared sample is now ready to be mounted on an SEM stub and introduced into the SEM chamber for imaging. Use backscattered electron (BSE) mode for better contrast between the tungsten matrix and the pores (which will appear dark).

Visualization

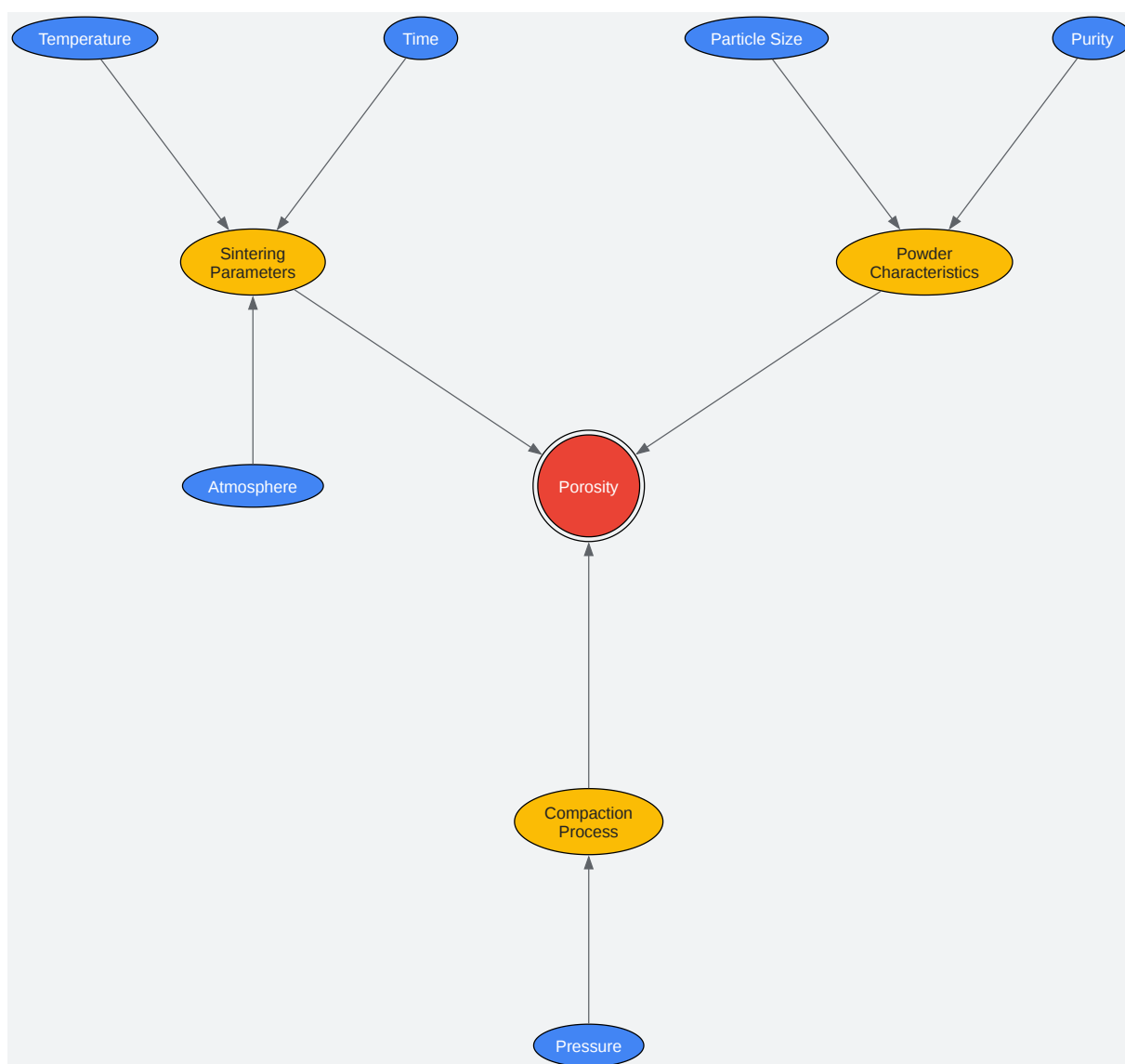
Troubleshooting Workflow for Porosity in Tungsten Powder Metallurgy



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A troubleshooting workflow for diagnosing and resolving high porosity issues.

Logical Relationship between Process Parameters and Porosity



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Key factors influencing porosity in tungsten powder metallurgy.

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